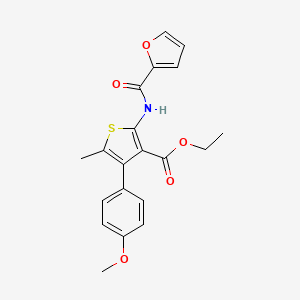

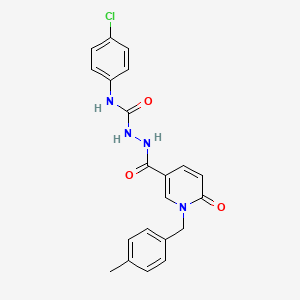

![molecular formula C16H15N3O2S B2768853 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-93-6](/img/structure/B2768853.png)

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines, which is a core part of the compound, has been a subject of recent advances . Modern synthetic techniques for thiazolo[4,5-b]pyridine construction start from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[4,5-b]pyridines .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple reactive sites which enable its wide-range modifications . The most important feature of the fused core scaffold prepared in this way is the presence of multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is utilized in the synthesis of various heterocyclic compounds. Ammar et al. (2005) demonstrated its use in creating thiazolo[3,2-a]pyridines, emphasizing its role in facilitating simple methods for synthesizing structurally complex compounds (Ammar et al., 2005).

Anticancer Activity Studies

Alqahtani and Bayazeed (2020) explored the synthesis of pyridine linked thiazole hybrids, showing promising anticancer activity against various cancer cell lines, highlighting the potential of this compound in developing effective cancer treatments (Alqahtani & Bayazeed, 2020).

Antimicrobial Activities

Wardkhan et al. (2008) reported on the antimicrobial activities of derivatives of this compound. The synthesized products were tested against bacterial and fungal isolates, indicating its significance in the development of new antimicrobial agents (Wardkhan et al., 2008).

Insecticidal Assessment

Fadda et al. (2017) utilized this compound in the synthesis of various heterocycles with demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates its potential use in agricultural pest control (Fadda et al., 2017).

Anti-Microbial Activities of Thiazole Derivatives

Saravanan et al. (2010) studied novel thiazole derivatives synthesized from this compound, showcasing significant anti-bacterial and anti-fungal activities. This research contributes to the development of new antimicrobial agents (Saravanan et al., 2010).

Pyridine Derivatives Synthesis

Rady and Barsy (2006) demonstrated the synthesis of pyridine and pyridazine derivatives using this compound, contributing to the field of organic chemistry and heterocyclic compound synthesis (Rady & Barsy, 2006).

Anticancer Activity of Thiazolo[3,2-a]pyridines

Altuğ et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, including compounds with promising anticancer activity. This study underscores the compound's role in cancer research (Altuğ et al., 2011).

Glutaminase Inhibitors

Shukla et al. (2012) explored the synthesis of BPTES analogs, including derivatives of this compound, for their potential as glutaminase inhibitors, highlighting its application in medicinal chemistry (Shukla et al., 2012).

Wirkmechanismus

While the exact mechanism of action of this compound is not specified in the available literature, thiazolo[4,5-b]pyridines have been found to possess a broad spectrum of pharmacological activities . They have been found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-2-21-10-14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)22-15/h3-9H,2,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQXBRCLPSTRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

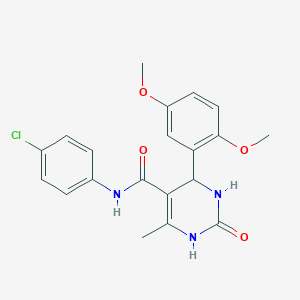

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)

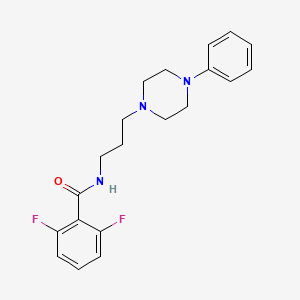

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

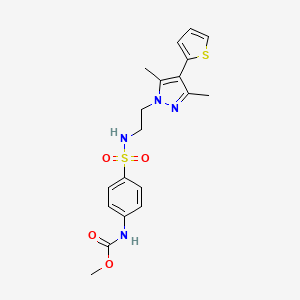

![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)